ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate
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Overview
Description
ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the ethyl ester group and the 2-((2,6-dimethylphenyl)amino)-2-oxoethoxy moiety. Common reagents used in these reactions include ethyl chloroformate, 2,6-dimethylaniline, and 4-methoxybenzaldehyde. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It may serve as a probe or tool for studying biological processes and interactions at the molecular level.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound may be investigated for similar therapeutic applications.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxylic acid: Another quinoline derivative with potential biological activities.
Ethyl 2-(4-methoxyphenyl)quinoline-6-carboxylate: A structurally similar compound with a different substituent pattern.
Uniqueness
ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate is unique due to its specific combination of functional groups and substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-5-35-29(33)21-11-14-24-23(15-21)26(16-25(30-24)20-9-12-22(34-4)13-10-20)36-17-27(32)31-28-18(2)7-6-8-19(28)3/h6-16H,5,17H2,1-4H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEYRMWRXPJNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC=C3C)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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